Pyrite
Description
Properties
IUPAC Name |
bis(sulfanylidene)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMAZVUSKIJEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Fe]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeS2 | |
| Record name | pyrite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pyrite | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iron disulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron_disulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892244 | |
| Record name | Pyrite | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; Insoluble in water; Marcasite: Dark colored solid in various forms; Odor of rotten eggs; Insoluble in water; [Alfa Aesar MSDS] Yellow crystalline solid; [Redox Chemicals MSDS] | |
| Record name | Iron disulfide | |
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CAS No. |
12068-85-8, 1309-36-0 | |
| Record name | Iron sulfide (FeS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12068-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron sulfide (FeS2) | |
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| Record name | Pyrite (FeS2) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrite | |
| Source | EPA DSSTox | |
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| Record name | Pyrite (FeS2) | |
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| Record name | Iron disulphide | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrite can be synthesized through various methods. One common laboratory method involves the reaction of iron(III) chloride (FeCl₃) with sodium sulfide (Na₂S) in an aqueous solution, resulting in the formation of iron disulfide and sodium chloride (NaCl) as a byproduct . Another method involves the reaction of iron(III) nitrate (Fe(NO₃)₃) with thiourea (CH₄N₂S) under hydrothermal conditions .
Industrial Production Methods: Industrially, iron disulfide is often obtained by purifying natural this compound. This process involves crushing and grinding the this compound ore, followed by flotation to separate the iron disulfide from other minerals. The purified iron disulfide is then subjected to further processing to achieve the desired purity and particle size .
Chemical Reactions Analysis
Oxidation Mechanisms
Pyrite oxidation occurs through multiple pathways depending on environmental conditions:
Aqueous Oxidation with Oxygen
The primary reaction in acidic environments involves:
FeS₂ + H₂O + ½O₂ → FeSO₄ + H₂SO₄
This process generates sulfuric acid and ferrous sulfate, with isotopic studies confirming water as the oxygen source for sulfate ( ).
Key Data: Oxidation Rates under Variable Conditions
| Temperature (°C) | O₂ Concentration | Reaction Rate (mg S/hr) |
|---|---|---|
| 70 | 100% | 191 |
| 70 | 21% | 68 |
| 25 | 21% | <1 |
| Data derived from controlled experiments using this compound particles (Source ) |
Thermal Decomposition
At elevated temperatures (>250°C), this compound undergoes stepwise oxidation:
FeS₂ → FeS → FeO → Fe₃O₄ → Fe₂O₃
This sequence was validated through high-temperature XRD and gas chromatography ( ).
Electrochemical Pathways
Density functional theory (DFT) studies reveal:
-
Initial surface oxidation forms Fe(III)-OH and S-O bonds (activation energy: 0.45 eV)
-
Subsequent steps involve radical intermediates (OOH⁻, OH⁻) promoting sulfate formation ( ).
Fe³+-Mediated Oxidation
In acidic solutions, Fe³+ acts as a potent oxidant:
FeS₂ + 14Fe³+ + 8H₂O → 15Fe²+ + 2SO₄²⁻ + 16H⁺
Reaction kinetics show rapid initial Fe³+ consumption (60% within 1 hr) followed by stabilization ( ).
Comparative Oxidation Rates
| Oxidant | SO₄²⁻ Production Rate (mmol/L·hr) |
|---|---|
| O₂ (pH 2) | 0.12 |
| Fe³+ (0.1M) | 2.45 |
| Bacterial Culture | 0.87 |
| Data from 72-hour experiments (Source ) |
Microbial Interactions
Acidithiobacillus ferrooxidans enhances this compound oxidation through:
-
Direct enzymatic action on sulfur bonds
-
Regeneration of Fe³+ from Fe²+ oxidation
Experimental results show 13× higher sulfate production in biotic vs. abiotic systems ( ).
Sulfur Speciation Dynamics
X-ray photoelectron spectroscopy (XPS) analyses reveal:
| Reaction Stage | Sulfur Species | Relative Abundance (%) |
|---|---|---|
| Initial | S₂²⁻ (disulfide) | 92.3 |
| Intermediate | S⁰ (elemental) | 41.7 |
| Final | SO₄²⁻ (sulfate) | 63.2 |
| Data from hydrothermal synthesis studies (Source ) |
Carbonate Buffering
Calcite presence reduces oxidation efficiency:
CaCO₃ + H₂SO₄ → CaSO₄ + CO₂ + H₂O
Experiments show 37% this compound oxidation with calcite vs. 67% without ( ).
Scientific Research Applications
Industrial Applications
1.1. Production of Sulfur Compounds
Pyrite is primarily used in the production of sulfur dioxide (SO₂) and sulfuric acid (H₂SO₄). These compounds are essential in various industries, including:
- Paper Industry : Sulfur dioxide is used in the bleaching process.
- Fertilizer Industry : Sulfuric acid is crucial for producing phosphate fertilizers.
| Application | Chemical Produced | Industry |
|---|---|---|
| Bleaching | SO₂ | Paper |
| Fertilizers | H₂SO₄ | Agriculture |
1.2. Glass and Ceramics
This compound serves as a colorant in glass manufacturing, imparting a yellow hue. It is also utilized in ceramics for similar coloring effects, enhancing aesthetic appeal.
Energy Applications
2.1. Photovoltaic Cells
Recent advancements have highlighted this compound's potential in solar energy applications:
- Thin-Film Solar Cells : this compound can be used as a primary material for photovoltaic cells, offering a cost-effective and non-toxic alternative to traditional silicon-based cells. Research indicates that this compound has a bandgap of approximately 1.05 eV, comparable to silicon's 1.10 eV, making it suitable for solar energy conversion.
| Property | This compound | Silicon |
|---|---|---|
| Bandgap (eV) | 1.05 | 1.10 |
| Solar Absorption Coefficient | High | Moderate |
- Efficiency : this compound has been successfully integrated into perovskite solar cells as a hole transport medium, achieving efficiencies of up to 13.3% .
2.2. Battery Technologies
This compound is being explored as a material in battery production:
- Cathodes : When processed, this compound can serve as a component in cathodes for lithium-ion batteries, enhancing charge density and longevity.
- Performance : Studies show that this compound-doped batteries exhibit minimal performance degradation over charge cycles, maintaining efficiency .
Environmental Applications
3.1. Heavy Metal Removal
This compound has demonstrated efficacy in environmental remediation:
- Mercury Adsorption : Research indicates that this compound can effectively adsorb mercury from contaminated water sources, making it a valuable tool in environmental cleanup efforts .
| Contaminant | Removal Efficiency (%) |
|---|---|
| Mercury | High |
3.2. Sensing Technologies
Innovative applications of this compound include its use in sensor technologies:
- Hydrogen Peroxide Detection : this compound-based sensors have been developed for detecting hydrogen peroxide in aqueous solutions, showcasing high sensitivity and reliability .
Case Study 1: Photovoltaic Advancements
A study conducted by researchers at the University of Waterloo explored the integration of this compound into thin-film solar cells, demonstrating significant improvements in efficiency and cost-effectiveness compared to traditional materials . The findings suggest that with further research and development, this compound could revolutionize solar panel manufacturing.
Case Study 2: Environmental Remediation
In Spain, following a toxic spill from a this compound mine, researchers investigated the use of this compound for mercury removal from contaminated rivers . The results indicated that natural pyrites could effectively reduce mercury levels, highlighting their potential role in environmental restoration.
Mechanism of Action
The mechanism of action of iron disulfide, particularly in its nanoparticle form, involves its intrinsic enzyme-like properties. These nanoparticles can mimic the activity of natural enzymes, such as peroxidase and catalase, by catalyzing the breakdown of hydrogen peroxide (H₂O₂) into water and oxygen . This activity is attributed to the presence of iron-sulfur clusters, which facilitate electron transfer reactions .
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties of this compound and Marcasite
| Property | This compound (FeS₂) | Marcasite (FeS₂) |
|---|---|---|
| Crystal System | Cubic | Orthorhombic |
| Hardness (Mohs) | 6–6.5 | 6–6.5 |
| Density (g/cm³) | 4.8–5.0 | 4.9–5.0 |
| Stability | Moderate | Low (rapid oxidation) |
| Common Environments | Hydrothermal, sedimentary | Low-temperature hydrothermal |
This compound vs. Galena (PbS)
Composition and Structure: Galena (PbS) is a lead sulfide with a cubic crystal system, distinct from this compound’s FeS₂ structure . Surface Properties: Both minerals exhibit hydrophobicity, complicating their separation during flotation. This compound’s higher sulfur content and electrochemical activity, however, allow selective separation via pH or redox adjustments . Economic Impact: Galena is a primary lead source, but this compound impurities in ore reduce concentrate value and increase smelting pollution .
Table 2: Industrial Relevance of this compound and Galena
| Parameter | This compound | Galena |
|---|---|---|
| Primary Use | Sulfur source, semiconductors | Lead extraction |
| Flotation Challenges | Similar surface properties to galena | Requires this compound suppression |
| Environmental Impact | Acid drainage upon oxidation | SO₂ emissions during smelting |
This compound vs. Coal this compound
Structural Defects : Coal this compound contains lattice defects (e.g., carbon impurities) that enhance its floatability compared to crystalline this compound .
Reactivity : Defective coal this compound oxidizes more readily, releasing sulfuric acid in coal waste .
Trace Element Signatures
This compound’s trace elements (e.g., As, Co, Ni, Au) reflect its formation environment. For example:
Table 3: Trace Element Concentrations in this compound (LA-ICP-MS Data)
| Element | Hydrothermal this compound (ppm) | Sedimentary this compound (ppm) | Source |
|---|---|---|---|
| As | 50–5000 | 10–200 | |
| Co | 5–200 | <10 | |
| Ni | 10–500 | 5–50 | |
| Au | 0.1–50 | <0.1 |
Environmental and Industrial Implications
- Soil Acidity : this compound oxidation lowers soil pH (e.g., pH 3.4–4.4 in this compound-rich soils) .
- Energy Storage: Synthetic this compound’s purity and morphology (e.g., nanocubes) enhance its performance in solar cells and batteries .
- Flotation Performance : this compound texture (e.g., grain size, porosity) affects electrochemical behavior and separation efficiency .
Biological Activity
Pyrite, commonly known as "fool's gold," is a sulfide mineral composed of iron and sulfur. Its biological activity has garnered significant attention in various fields, including microbiology, environmental science, and geology. This article explores the biological interactions involving this compound, focusing on its role in microbial processes, its effects on human health, and its potential applications in bioremediation and bioleaching.
1. Microbial Interactions with this compound
1.1 Microbial Catalysis of this compound Oxidation
Microbial communities play a crucial role in the oxidation of this compound, which is significant for both biogeochemical cycling and environmental remediation. Studies have shown that aerobic and anaerobic microorganisms can enhance the oxidation rates of this compound significantly compared to abiotic processes.
- Aerobic Microbial Oxidation : Research indicates that aerobic microorganisms can accelerate this compound oxidation under circumneutral pH conditions. For example, a study demonstrated that microbial metabolism increased the rate of sulfate release from this compound-bearing sediments by 2-5 times compared to abiotic controls, suggesting a robust interaction between microbes and this compound in natural environments .
- Anaerobic Microbial Processes : Anaerobic sulfate-reducing bacteria (SRB) are known to facilitate the formation of this compound from iron sulfides (FeS) and hydrogen sulfide (H₂S). This process not only contributes to mineral formation but also plays a vital role in the global sulfur cycle .
| Microbial Type | Oxidation Rate Increase | pH Conditions |
|---|---|---|
| Aerobic Microbes | 2-5 times | Circumneutral |
| Anaerobic SRB | Significant | Acidic |
2. This compound's Role in Human Health
2.1 this compound Content in Coal and Lung Health
Recent studies have investigated the relationship between this compound content in coal and respiratory diseases such as coal workers' pneumoconiosis (CWP). One study found no direct correlation between this compound levels and lung cell responses, although it noted an increase in inflammatory markers (IL-8) associated with bioavailable iron from coal particles . This suggests that while this compound may not directly cause adverse cellular responses, its presence can influence iron bioavailability, potentially affecting lung health indirectly.
3. Applications of this compound in Bioremediation
3.1 Bioremediation Potential
This compound's ability to facilitate microbial processes makes it a candidate for bioremediation strategies aimed at treating contaminated environments. The oxidation of this compound can lead to the generation of acid mine drainage (AMD), which poses environmental challenges. However, controlled microbial oxidation can be harnessed to stabilize heavy metals and reduce their mobility.
- Case Study: Bioleaching of Gold : In bioleaching applications, the oxidation of this compound enhances gold recovery from ores. A study indicated that varying initial cell concentrations significantly affected this compound oxidation rates during gold cyanidation processes . Higher initial cell densities led to increased soluble iron and sulfur concentrations, improving gold leaching efficiency.
4. Conclusion
The biological activity of this compound is multifaceted, involving complex interactions with microbial communities that influence both environmental processes and human health outcomes. Its role in biogeochemical cycles is critical for understanding mineral formation and degradation processes. Furthermore, leveraging these biological interactions presents opportunities for innovative approaches in environmental remediation and resource recovery.
Q & A
Basic Research Question
- Methodological Answer: this compound’s crystallographic structure is typically analyzed using X-ray diffraction (XRD) to determine lattice parameters and phase purity. Scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) complements XRD by mapping elemental distribution and identifying impurities. For nanoscale defects, transmission electron microscopy (TEM) is recommended. Always calibrate instruments using certified reference materials (e.g., silicon standard for XRD) and report measurement uncertainties .
How can isotopic fractionation of sulfur in this compound be accurately measured to trace biogeochemical processes?
Advanced Research Question
- Methodological Answer: Secondary ion mass spectrometry (SIMS) and laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) are preferred for in situ sulfur isotope analysis. Sample preparation requires polishing to minimize surface contamination. Calibration against international standards (e.g., IAEA-S-1) ensures accuracy. Data interpretation should account for microbial activity and redox conditions, as these influence isotopic signatures .
What experimental designs are effective in studying this compound oxidation kinetics under controlled laboratory conditions?
Basic Research Question
- Methodological Answer: Use batch reactors with controlled pH, temperature, and oxygen levels. Electrochemical methods (e.g., cyclic voltammetry) quantify electron transfer rates. Monitor reaction products via ion chromatography (e.g., sulfate ions) and characterize surface intermediates using Raman spectroscopy. Replicate experiments under identical conditions to assess variability .
What computational models are currently used to predict this compound’s electronic properties, and how do they compare with empirical data?
Advanced Research Question
- Methodological Answer: Density functional theory (DFT) simulations model this compound’s band structure and defect states. Validate predictions using ultraviolet-visible (UV-Vis) spectroscopy for bandgap measurements and X-ray photoelectron spectroscopy (XPS) for surface electronic states. Discrepancies between models and empirical data often arise from approximations in exchange-correlation functionals; iterative refinement is critical .
How can researchers address discrepancies in reported this compound oxidation rates across different studies?
Basic Research Question
- Methodological Answer: Conduct meta-analyses to identify variables influencing rates (e.g., grain size, impurity content). Standardize experimental protocols (e.g., ISO guidelines for oxidation tests) and report sample provenance. Use statistical tools like ANOVA to isolate confounding factors. Transparent documentation of methods in supplementary materials enhances reproducibility .
What methodologies enable the synthesis of phase-pure this compound nanoparticles for photovoltaic applications?
Advanced Research Question
- Methodological Answer: Hydrothermal synthesis at 200°C with iron chloride and sodium thiosulfate yields phase-pure FeS₂ nanoparticles. Purify via centrifugation and dialysis to remove byproducts. Characterize crystallinity with XRD and size distribution with dynamic light scattering (DLS). Surface functionalization (e.g., with oleic acid) improves stability for device integration .
What are the best practices for ensuring reproducibility in this compound reactivity experiments?
Basic Research Question
- Methodological Answer: Document all experimental parameters (e.g., reagent purity, stirring rates) in machine-readable formats. Use internal controls (e.g., unreacted this compound blanks) and share raw data in repositories like Zenodo. Collaborate with independent labs for cross-validation. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
How do trace metal impurities (e.g., As, Co) in this compound influence its catalytic properties in heterogeneous reactions?
Advanced Research Question
- Methodological Answer: Dope this compound with target metals via co-precipitation or ion exchange. Test catalytic activity using model reactions (e.g., hydrogen evolution). Surface-sensitive techniques like XPS and Auger electron spectroscopy (AES) identify dopant distribution and oxidation states. Compare turnover frequencies (TOF) with undoped this compound to quantify enhancement effects .
Q. Key Considerations for Research Design
- Data Contradictions: Resolve conflicts by examining sample history, analytical precision, and environmental variables .
- Ethical Replication: Share protocols via platforms like protocols.io to mitigate reproducibility crises .
- Interdisciplinary Integration: Combine geochemical, computational, and materials science approaches for holistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
